molecular formula C12H9BrFN B1440113 4-(4-Bromo-2-fluorophenyl)-2-methylpyridine CAS No. 1187168-25-7

4-(4-Bromo-2-fluorophenyl)-2-methylpyridine

Cat. No.: B1440113
CAS No.: 1187168-25-7
M. Wt: 266.11 g/mol
InChI Key: RDCSYNWPJDFGIQ-UHFFFAOYSA-N
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Description

4-(4-Bromo-2-fluorophenyl)-2-methylpyridine is a halogenated pyridine derivative featuring a 2-methyl group on the pyridine ring and a 4-bromo-2-fluorophenyl substituent at the 4-position. This structure combines electron-withdrawing halogen atoms (Br, F) with a methyl group, which may influence its electronic properties, solubility, and reactivity.

Properties

IUPAC Name

4-(4-bromo-2-fluorophenyl)-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFN/c1-8-6-9(4-5-15-8)11-3-2-10(13)7-12(11)14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCSYNWPJDFGIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route and Reaction Conditions

A common laboratory method starts with 2-fluorobiphenyl, which undergoes selective bromination to introduce the bromine at the para position relative to the fluorine substituent. This brominated intermediate is then subjected to a palladium-catalyzed cross-coupling reaction with a 2-methylpyridine derivative under basic conditions, typically using sodium carbonate as the base.

  • Catalyst: Palladium-based catalysts (e.g., Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands)
  • Base: Sodium carbonate or potassium carbonate
  • Solvent: Polar aprotic solvents such as DMF or toluene
  • Temperature: Moderate heating (80–120 °C) to facilitate coupling
  • Outcome: Formation of the desired 4-(4-bromo-2-fluorophenyl)-2-methylpyridine with high regioselectivity and yield

This method benefits from the well-established Suzuki-Miyaura or related cross-coupling protocols, allowing for scalable synthesis with good purity control.

Industrial-Scale Preparation of 2-Methyl-4-Bromopyridine Intermediate

Since the pyridine core is crucial, preparation of 2-methyl-4-bromopyridine is a key step. An industrially viable three-step method has been patented and involves:

Step 1: Synthesis of 2-Methyl-4-nitropyridine

  • Reagents: Diethyl malonate reacts with sodium or potassium metal to form a malonate salt.
  • Condensation: The malonate salt is condensed with 2-chloro-4-nitropyridine in toluene at elevated temperature (~110 °C).
  • Decarboxylation: Acidic treatment leads to decarboxylation, yielding 2-methyl-4-nitropyridine.
  • Yield: Approximately 95% molar yield.

Step 2: Catalytic Hydrogenation to 2-Methyl-4-aminopyridine

  • Catalyst: 10% Palladium on carbon (Pd/C)
  • Solvent: Methanol
  • Conditions: Hydrogenation at 0.5 MPa H2 pressure and 20–40 °C for ~15 hours in an autoclave.
  • Workup: Filtration through diatomite, washing with dichloromethane to prevent catalyst ignition.
  • Yield: Around 94–95%.

Step 3: Bromination to 2-Methyl-4-bromopyridine

  • Formation of Salt: 2-Methyl-4-aminopyridine is converted to its acid salt using hydrobromic acid (HBr).
  • Bromination: Slow addition of bromine at low temperature (-10 to 0 °C).
  • Diazotization: Addition of sodium nitrite solution at below 0 °C to form the diazonium intermediate.
  • pH Adjustment: Alkalization to pH ~9 with sodium hydroxide.
  • Extraction and Purification: Organic extraction, drying, and concentration yield 2-methyl-4-bromopyridine.
  • Yield: Approximately 95%.

This multi-step process is mild, cost-effective, and suitable for large-scale industrial production with excellent yields and operational simplicity.

Fluoropyridine Compound Preparation via Improved Blaz-Schiemann Reaction

Another approach to fluorinated pyridine derivatives involves the bromination and fluorination of aminopyridine compounds using an improved Blaz-Schiemann reaction:

  • Starting from 2-hydroxyl-5-nitro-6-picoline, bromination is performed using phosphorus tribromide at elevated temperatures (110–130 °C).
  • Subsequent hydrogenation with Raney nickel under hydrogen pressure converts nitro to amino groups.
  • Fluorination is achieved via diazonium salt intermediates, enabling introduction of fluorine atoms on the pyridine ring.
  • This method provides high yields (~90%) and purity for fluoropyridine intermediates, which can be further functionalized to obtain this compound analogs.

Summary Table of Key Preparation Steps and Conditions

Step Reaction Type Starting Material(s) Reagents & Catalysts Conditions Yield (%) Notes
1 Condensation & Decarboxylation Diethyl malonate, 2-chloro-4-nitropyridine Sodium or potassium metal, toluene 110 °C, acidic workup ~95 Forms 2-methyl-4-nitropyridine
2 Catalytic Hydrogenation 2-Methyl-4-nitropyridine Pd/C, methanol, H2 0.5 MPa H2, 20–40 °C, 15 h 94–95 Produces 2-methyl-4-aminopyridine
3 Bromination & Diazotization 2-Methyl-4-aminopyridine HBr, Br2, NaNO2, NaOH -10 to 0 °C, pH ~9 ~95 Yields 2-methyl-4-bromopyridine
4 Cross-Coupling Brominated fluorobiphenyl, 2-methylpyridine Pd catalyst, Na2CO3, DMF/toluene 80–120 °C High Forms final this compound

Research Findings and Analysis

  • The three-step industrial process for 2-methyl-4-bromopyridine is notable for its mild reaction conditions, high yields, and scalability, making it suitable for commercial production.
  • The palladium-catalyzed coupling is a robust method for attaching the bromofluorophenyl moiety to the pyridine ring, leveraging well-established cross-coupling chemistry.
  • The improved Blaz-Schiemann fluorination provides an alternative route for introducing fluorine atoms on the pyridine ring with high efficiency.
  • Reaction monitoring via thin-layer chromatography and LC-MS is standard to ensure complete conversion and product purity.
  • Use of diatomite filtration and careful handling of Pd/C catalysts prevent safety hazards during hydrogenation steps.
  • The overall synthetic strategy balances cost, yield, and operational simplicity, critical for both research-scale and industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-2-fluorophenyl)-2-methylpyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

4-(4-Bromo-2-fluorophenyl)-2-methylpyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-2-fluorophenyl)-2-methylpyridine involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can influence its reactivity and binding affinity to various biological molecules. The compound may act by inhibiting or activating certain enzymes or receptors, thereby modulating biological processes .

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Key Properties of 4-(4-Bromo-2-fluorophenyl)-2-methylpyridine and Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
This compound* C₁₂H₉BrFN ~265.9 Not reported 2-Me, 4-(4-Br-2-F-C₆H₃)
4-Bromo-2-fluoropyridine C₅H₃BrFN 176.99 Not reported 4-Br, 2-F
2-Amino-4-(2-Chloro-5-(4-Ph)Pyridin-3-Yl)-1-(4-Ph)Pyridine C₂₃H₁₆ClN₃ 466–545 268–287 Cl, substituted phenyl groups
6-Amino-3-bromo-2-methylpyridine C₆H₇BrN₂ 187.05 80–82 2-Me, 3-Br, 6-NH₂

*Calculated based on structural analogy.

  • Electronic Effects: The bromine and fluorine atoms in this compound exert strong electron-withdrawing effects, polarizing the aromatic rings. This contrasts with 6-Amino-3-bromo-2-methylpyridine, where the amino group introduces electron-donating character, altering reactivity in substitution reactions .

Physicochemical Properties

  • Melting Points: The biphenyl structure likely increases melting point compared to 6-Amino-3-bromo-2-methylpyridine (80–82°C) due to enhanced π-π stacking and molecular weight. However, it may remain lower than the high-melting chlorinated derivatives in (268–287°C), which benefit from stronger intermolecular forces from polar substituents .
  • Solubility : The hydrophobic biphenyl group may reduce aqueous solubility compared to 4-bromo-2-fluoropyridine, necessitating organic solvents for reactions .

Spectroscopic Data

  • ¹H NMR : The methyl group on pyridine (δ ~2.5 ppm) and aromatic protons (δ 7.0–8.5 ppm) would show distinct splitting patterns. For example, the 4-bromo-2-fluorophenyl group would deshield adjacent protons, similar to shifts observed in for chloro-substituted analogues .
  • IR Spectroscopy : Stretching vibrations for C-Br (~550 cm⁻¹) and C-F (~1250 cm⁻¹) would be prominent, as seen in halogenated pyridines .

Biological Activity

4-(4-Bromo-2-fluorophenyl)-2-methylpyridine is a heterocyclic compound characterized by its unique chemical structure, which includes a pyridine ring substituted with a 4-bromo-2-fluorophenyl group and a methyl group at the 2-position. Its molecular formula is C₁₃H₉BrF₁N, with a molecular weight of approximately 284.12 g/mol. This compound has garnered attention due to its potential biological activities, including antibacterial, anti-inflammatory, and cytotoxic properties.

The presence of bromine and fluorine substituents in this compound influences its reactivity and interactions in biological systems. The compound's mechanism of action primarily involves interactions with various biological targets such as enzymes and receptors, although specific pathways remain to be fully elucidated.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, which are critical in mediating inflammatory responses.
  • Gene Regulation : It can modulate the expression of genes associated with inflammation and cellular stress responses, potentially affecting cellular metabolism.
  • Signal Transduction : The compound may interfere with signaling cascades that regulate cell proliferation and apoptosis.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. Studies have shown that similar compounds demonstrate varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Bacillus subtilis4.69 - 22.9 µM
Staphylococcus aureus5.64 - 77.38 µM
Enterococcus faecalis8.33 - 23.15 µM
Escherichia coli2.33 - 156.47 µM
Pseudomonas aeruginosa13.40 - 137.43 µM
Salmonella typhi11.29 - 77.38 µM

The presence of electron-withdrawing groups like bromine and fluorine enhances the antibacterial efficacy of the compound, making it a candidate for further development in antimicrobial therapies .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been highlighted in several studies. It has been shown to reduce inflammation in animal models by inhibiting COX enzymes, which play a pivotal role in the inflammatory process.

Cytotoxic Activity

In addition to its antibacterial and anti-inflammatory effects, there is evidence suggesting that this compound may exhibit cytotoxic effects against certain cancer cell lines. This activity is attributed to its ability to induce apoptosis in malignant cells while sparing normal cells .

Case Studies

  • Anti-inflammatory Study : A study investigated the effects of various pyridine derivatives on inflammation using animal models. The results indicated that compounds similar to this compound significantly reduced inflammatory markers when administered at optimal dosages.
  • Antibacterial Efficacy : In a comparative study assessing the antibacterial activity of several pyridine derivatives, it was found that those containing halogen substituents exhibited enhanced activity against resistant bacterial strains, supporting the potential use of this compound in treating infections caused by multi-drug resistant organisms .

Q & A

Basic: How can researchers optimize the synthesis of 4-(4-Bromo-2-fluorophenyl)-2-methylpyridine to maximize yield and purity?

Methodological Answer:
Synthesis optimization involves controlling reaction conditions such as:

  • Temperature: Maintain low temperatures (e.g., 0–5°C) during bromination to minimize side reactions like over-halogenation .
  • Solvent Selection: Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates and enhance reaction homogeneity .
  • Catalyst Use: Employ Lewis acids (e.g., AlCl₃) to accelerate electrophilic substitution at the pyridine ring .
  • Purification: Implement column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to isolate the product efficiently .

Basic: What advanced characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • X-ray Crystallography: Resolve bond angles/distances (e.g., C-Br: ~1.89 Å, C-F: ~1.34 Å) to confirm regioselectivity and steric effects . Use SHELX for refinement and ORTEP-3 for visualization .
  • Multinuclear NMR: Analyze ¹H/¹³C/¹⁹F NMR to identify substituent positions (e.g., fluorine-induced deshielding at δ 160–165 ppm in ¹⁹F NMR) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (MW: 241.08 g/mol) and isotopic patterns (Br/F signatures) .

Advanced: How do the electronic effects of bromine and fluorine substituents influence the compound’s reactivity?

Methodological Answer:

  • Bromine (σ-withdrawing/π-donor): Enhances electrophilicity at the para-position, enabling Suzuki couplings or nucleophilic aromatic substitutions (SNAr) .
  • Fluorine (strong σ-withdrawing): Reduces electron density on the aryl ring, increasing resistance to oxidation but activating adjacent positions for meta-directed reactions .
  • Synergistic Effects: Combined Br/F substitution creates a polarized aromatic system, favoring cross-coupling reactions over direct electrophilic attacks .

Advanced: What are the predominant reaction mechanisms observed in cross-coupling reactions involving this compound?

Methodological Answer:

  • Suzuki-Miyaura Coupling: Bromine acts as a leaving group, reacting with boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, ethanol/water solvent) .
  • Buchwald-Hartwig Amination: Palladium-mediated coupling with amines, leveraging Br as a directing group .
  • SNAr Reactions: Fluorine’s electron-withdrawing effect activates the ring for nucleophilic displacement at ortho/para positions (e.g., with amines or thiols) .

Advanced: How do crystallographic studies using programs like SHELX contribute to understanding this compound’s supramolecular interactions?

Methodological Answer:

  • Packing Analysis: SHELXL refines intermolecular interactions (e.g., C-H···π or halogen bonding) to explain solubility and stability trends .
  • Torsion Angle Validation: Confirm steric hindrance between methylpyridine and fluorophenyl groups, which affects conformational flexibility .
  • Electron Density Maps: Identify charge distribution anomalies caused by Br/F electronegativity differences .

Advanced: What computational modeling approaches are used to predict this compound’s electronic properties and reaction pathways?

Methodological Answer:

  • DFT Calculations: Optimize geometry at B3LYP/6-311+G(d,p) level to predict frontier orbitals (HOMO-LUMO gaps ≈ 5.2 eV), indicating nucleophilic attack susceptibility .
  • Molecular Dynamics (MD): Simulate solvent interactions (e.g., in DMSO) to assess aggregation tendencies .
  • Docking Studies: Model interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina to prioritize in vitro assays .

Advanced: What strategies resolve contradictions in reported solubility data for halogenated pyridines like this compound?

Methodological Answer:

  • Multi-Method Validation: Compare solubility in DMSO, ethanol, and water using UV-Vis spectroscopy, TGA (for thermal stability), and DSC (for polymorphism detection) .
  • Hansen Solubility Parameters: Quantify dispersion/polarity/hydrogen-bonding contributions to rationalize solvent-dependent discrepancies .

Advanced: What are the key considerations when designing biological activity studies for this compound based on its structural analogs?

Methodological Answer:

  • Target Selection: Prioritize kinases or GPCRs, as halogenated pyridines often modulate these targets .
  • Toxicity Screening: Use zebrafish embryos or HEK293 cells to assess acute toxicity (IC₅₀ > 50 µM recommended for further study) .
  • Metabolic Stability: Evaluate microsomal half-life (e.g., human liver microsomes) to predict in vivo viability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(4-Bromo-2-fluorophenyl)-2-methylpyridine
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4-(4-Bromo-2-fluorophenyl)-2-methylpyridine

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